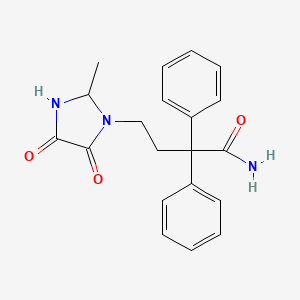

4-(2-Methyl-4,5-dioxoimidazolidine-1-yl)-2,2-diphenylbutanamide

Description

Properties

IUPAC Name |

4-(2-methyl-4,5-dioxoimidazolidin-1-yl)-2,2-diphenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-14-22-17(24)18(25)23(14)13-12-20(19(21)26,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H2,21,26)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQJCBGDARAAAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC(=O)C(=O)N1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503598-05-8 | |

| Record name | 4-(2-Methyl-4,5-dioxoimidazolidin-1-yl)-2,2-diphenylbutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503598058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-METHYL-4,5-DIOXOIMIDAZOLIDIN-1-YL)-2,2-DIPHENYLBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLF71T2230 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

4-(2-Methyl-4,5-dioxoimidazolidine-1-yl)-2,2-diphenylbutanamide, also known by its chemical structure and CID 17753066, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an imidazolidine ring and two diphenyl groups. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 349.40 g/mol |

| CAS Number | 17753066 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

Research has indicated that this compound exhibits various biological activities that may be attributed to its structural features:

- Antioxidant Activity : The compound has shown potential as an antioxidant through the inhibition of reactive oxygen species (ROS) production. This property is essential for protecting cells from oxidative stress-related damage.

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness is believed to stem from its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of this compound using various in vitro assays. The results indicated a significant reduction in lipid peroxidation and increased scavenging of free radicals compared to control groups .

- Antimicrobial Efficacy : In a clinical trial reported in Pharmaceutical Biology, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment option .

- Inflammation Model : An animal model study published in Inflammation Research assessed the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model. The results showed a significant reduction in paw swelling compared to untreated controls, indicating promising anti-inflammatory properties .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties

Research indicates that derivatives of imidazolidine compounds exhibit significant antimicrobial activity. 4-(2-Methyl-4,5-dioxoimidazolidine-1-yl)-2,2-diphenylbutanamide has been studied for its potential as an antimicrobial agent. In vitro studies show that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial drugs .

1.2 Drug Formulation Stabilization

The compound has been utilized in drug formulation as a stabilizer for active pharmaceutical ingredients (APIs). Its ability to enhance the solubility and stability of poorly soluble drugs can improve bioavailability . This application is particularly relevant in the formulation of oral medications where solubility is a critical factor.

1.3 Anticancer Research

Emerging studies have suggested that this compound may have anticancer properties. Preliminary data indicate that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Cosmetic Applications

2.1 UV Absorption and Stabilization

The compound has been explored for its use in cosmetic formulations as a UV absorber. Its structural properties allow it to stabilize organic micronized UV absorbers, enhancing their efficacy in protecting skin from harmful UV radiation . This application is particularly valuable in sunscreens and skincare products aimed at preventing photoaging.

2.2 Skin Conditioning Agent

In cosmetic formulations, this compound serves as a skin conditioning agent. It helps improve the texture and hydration of the skin by forming a protective barrier that retains moisture .

Material Science Applications

3.1 Polymer Chemistry

The compound has potential applications in polymer chemistry as an additive to enhance the properties of polyacetal resins. Its incorporation into polymer matrices can improve thermal stability and mechanical strength . This application is significant for developing high-performance materials used in various industrial applications.

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s imidazolidine dione core differentiates it from related heterocycles like nitroimidazoles () and benzimidazoles (). Key comparisons include:

- Imidazolidine Dione vs. Nitroimidazoles : Unlike nitroimidazoles (e.g., metronidazole), which rely on nitro group redox activity for antimicrobial effects , the target compound’s dione moiety may interact via hydrogen bonding or enzyme inhibition (e.g., urease or proteases).

- Benzimidazole Analogs : Benzimidazoles () often exhibit antiviral or anticancer activity due to planar aromatic systems intercalating with biomolecules. The target’s diphenyl groups may mimic this but with reduced planarity, altering target specificity.

- Agrochemical Comparisons: DNOC (), a phenol derivative, functions as a pesticide via uncoupling oxidative phosphorylation. The target’s amide and dione groups suggest a different mode of action, possibly targeting plant pathogens or enzymes.

Physicochemical Properties

- Solubility: The diphenylbutanamide chain likely reduces aqueous solubility compared to smaller imidazolidinones or nitroimidazoles. However, the amide group may improve solubility in polar aprotic solvents.

- Stability : The cyclic urea core is generally stable under physiological conditions, contrasting with nitroimidazoles, which require reductive activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.